molecular formula C10H12ClNO2 B12936221 2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid

2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid

Katalognummer: B12936221
Molekulargewicht: 213.66 g/mol
InChI-Schlüssel: BPARMBYKTQILIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is structurally characterized by the presence of an amino group, a chloromethyl-substituted phenyl ring, and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid typically involves the chloromethylation of a phenylalanine derivative. One common method includes the reaction of 2-Amino-3-phenylpropanoic acid with formaldehyde and hydrochloric acid to introduce the chloromethyl group onto the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 2-Amino-3-(4-carboxyphenyl)propanoic acid.

    Reduction: 2-Amino-3-(4-methylphenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

    2-Amino-3-phenylpropanoic acid: Lacks the chloromethyl group, making it less reactive in certain chemical reactions.

    2-Amino-3-(4-methylphenyl)propanoic acid:

Uniqueness: 2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C10H12ClNO2

Molekulargewicht

213.66 g/mol

IUPAC-Name

2-amino-3-[4-(chloromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H12ClNO2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)

InChI-Schlüssel

BPARMBYKTQILIP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.